REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[B:8]1[O:15][CH2:14][CH2:13]N(CCCC)CC[O:9]1.[Li][CH2:21]CCC.CC(C)=O.Cl>C1COCC1>[CH3:21][C:14]1([CH3:13])[O:15][B:8]([OH:9])[C:3]2[CH:2]=[CH:7][CH:6]=[CH:5][C:4]1=2
|
Name
|
|
Quantity
|
93.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)B1OCCN(CCO1)CCCC
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 20 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature at −78° C
|
Type
|
ADDITION
|
Details
|
After the addition the reaction solution
|
Type
|
ADDITION
|
Details
|
was added dropwise via a syringe over a period of 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
then warm to room temperature gradually
|
Type
|
CUSTOM
|
Details
|
reached room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was then subjected to flash chromatography (Isco Companion, 80 g SiO2 cartridge, solid loaded SiO2, neat heptanes to 20:80 EtOAc gradient at 60 ml/min for 90 min)
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The title compound was recovered as clear colorless oil
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CC1(C2=C(B(O1)O)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |